N,N'-Di-Boc-1,4-butanediamine

Description

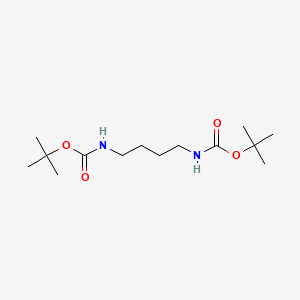

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O4/c1-13(2,3)19-11(17)15-9-7-8-10-16-12(18)20-14(4,5)6/h7-10H2,1-6H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOZLAYXMYQYNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N,n Di Boc 1,4 Butanediamine

Direct Synthesis Approaches to N,N'-Di-Boc-1,4-butanediamine

Direct synthesis methods primarily involve the reaction of 1,4-butanediamine with a Boc-protecting agent. The efficiency and selectivity of these reactions are highly dependent on the chosen conditions.

Amination Reactions with Boc-Anhydride

The most common method for the synthesis of this compound is the direct acylation of 1,4-butanediamine with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride). This reaction introduces the tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atoms of the diamine. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. Common bases include organic amines like triethylamine (B128534) or inorganic bases such as sodium hydroxide (B78521) and sodium bicarbonate. highfine.com The choice of solvent is also crucial, with dioxane, water, tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) being frequently employed. highfine.commychemblog.com For amines with lower nucleophilicity, a catalyst such as 4-(dimethylamino)pyridine (DMAP) can be added to facilitate the reaction. highfine.commychemblog.com

The reaction proceeds through the nucleophilic attack of the amino group on the carbonyl carbon of the Boc-anhydride. The stoichiometry of the reactants is a key factor in determining the final product, whether it be the mono- or di-protected diamine.

Optimization of Reaction Conditions for High Yield and Selectivity

Achieving high yield and selectivity for this compound requires careful optimization of reaction parameters. A significant challenge is preventing the formation of the mono-Boc-protected intermediate, N-Boc-1,4-butanediamine, when the di-substituted product is desired. Conversely, when the mono-protected version is the target, over-reaction must be avoided.

One strategy to achieve selective mono-protection involves the sequential addition of one mole of hydrochloric acid (HCl) followed by one mole of Boc-anhydride. researchgate.net This method protonates one of the amino groups, rendering it less reactive towards the Boc-anhydride. A similar "one-pot" procedure utilizes reagents like trimethylsilyl (B98337) chloride (Me3SiCl) or thionyl chloride (SOCl2) as an HCl source to achieve selective mono-protection. scielo.org.mx

For the synthesis of the di-protected compound, an excess of Boc-anhydride is typically used. Microreactor technology has emerged as a powerful tool for optimizing the molar ratio between Boc-anhydride and the diamine, allowing for precise control over reaction conditions to maximize the yield of the desired product. sigmaaldrich.com This technology facilitates rapid screening of different reactant ratios and temperatures to identify the optimal conditions for achieving high selectivity.

| Parameter | Condition | Effect on Yield and Selectivity |

| Reagent Ratio (Diamine:Boc-anhydride) | 1:2.2 or higher | Favors the formation of the di-protected product. |

| Base | Triethylamine, NaOH, NaHCO3 | Neutralizes acidic byproducts, driving the reaction to completion. |

| Solvent | Dichloromethane, Dioxane, THF | Affects solubility of reactants and can influence reaction rate. |

| Catalyst | DMAP | Increases reaction rate, especially for less reactive amines. |

| Temperature | Room Temperature to Reflux | Higher temperatures can increase reaction rate but may lead to side products. |

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound to develop more environmentally benign processes. These approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency.

One notable green method involves the N-Boc protection of amines using a water-acetone solvent system under catalyst-free conditions. nih.gov This protocol offers excellent yields and short reaction times while avoiding the use of hazardous organic solvents and catalysts. nih.gov Another sustainable approach utilizes Indion 190 resin as a reusable catalyst for the N-Boc protection of amines. scispace.com This method features mild reaction conditions, simple workup procedures, and the ability to recycle the catalyst, making it a more environmentally friendly alternative. scispace.com These green methodologies not only reduce the environmental impact but also often lead to simpler and more efficient synthetic processes. researchgate.net

Alternative Synthetic Routes to this compound

Besides direct synthesis, this compound can be prepared through multistep sequences starting from various precursors. Biotechnological approaches are also being explored for the synthesis of the 1,4-butanediamine backbone.

Multistep Preparations from 1,4-Butanediamine Precursors

Biocatalytic and Biotechnological Synthesis of 1,4-Butanediamine Derivatives

Biocatalysis and biotechnology offer promising and sustainable routes for the production of 1,4-butanediamine, also known as putrescine. researchgate.net Genetically engineered microorganisms, such as Escherichia coli and Corynebacterium glutamicum, have been developed to produce 1,4-butanediamine from renewable feedstocks like glucose. researchgate.netnih.gov These engineered strains are optimized by overexpressing key enzymes in the biosynthetic pathway and deleting genes involved in competing metabolic pathways. nih.gov

Purification and Characterization of this compound

The purification and subsequent characterization of this compound are critical steps to verify the successful synthesis and to ensure the compound's purity meets the stringent requirements for its intended applications. These processes typically involve a combination of chromatographic and spectroscopic techniques.

Chromatographic Techniques for High Purity

Achieving high purity of this compound often relies on column chromatography, a fundamental technique for the separation of compounds from a mixture. Flash column chromatography, utilizing silica (B1680970) gel as the stationary phase, is a commonly employed method for the purification of Boc-protected amines. The choice of eluent, or mobile phase, is critical for effective separation. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is frequently used, with the polarity being adjusted to achieve optimal separation of the desired product from any unreacted starting materials or byproducts. For instance, a gradient of ethyl acetate in hexane can be systematically increased to first elute non-polar impurities, followed by the desired this compound. In some cases, for compounds with similar properties, a solvent system of diethyl ether in hexanes may also be effective.

Thin-layer chromatography (TLC) is an indispensable tool used to monitor the progress of the purification. By spotting the crude mixture and the collected fractions on a silica gel plate and developing it in an appropriate solvent system, the separation can be visualized, typically under UV light or by using a staining agent like potassium permanganate. This allows for the identification and combination of the fractions containing the pure product.

For analytical purposes and for the isolation of impurities in smaller scales, High-Performance Liquid Chromatography (HPLC) can be utilized. A reverse-phase (RP) HPLC method, which employs a non-polar stationary phase and a polar mobile phase, is suitable for such compounds. A typical mobile phase for the analysis of similar butanediamine derivatives consists of a mixture of acetonitrile (B52724) and water with an acid additive like formic acid to ensure good peak shape. This technique is not only useful for purification but also for assessing the purity of the final product.

Interactive Data Table: Typical Chromatographic Conditions for Purification of Boc-Protected Amines

| Technique | Stationary Phase | Typical Mobile Phase | Application |

| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate or Diethyl Ether/Hexanes | Preparative Purification |

| Thin-Layer Chromatography | Silica Gel | Hexane/Ethyl Acetate | Reaction Monitoring & Fraction Analysis |

| Reverse-Phase HPLC | C18 | Acetonitrile/Water with Formic Acid | Analytical Purity & Preparative Separation |

Spectroscopic Methods for Structural Elucidation (e.g., NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the structural elucidation of organic compounds. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are essential to confirm its chemical structure.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are expected. The protons of the tert-butyl groups of the Boc protecting groups would appear as a sharp singlet, typically in the upfield region of the spectrum. The methylene (B1212753) protons of the butane (B89635) backbone would give rise to multiplets, with their chemical shifts and coupling patterns providing information about their connectivity. The protons of the N-H bonds of the carbamate (B1207046) groups would appear as a broad singlet.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each non-equivalent carbon atom in this compound would produce a distinct signal. Key signals would include those for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the different methylene carbons of the butanediamine backbone.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~4.8 | Broad Singlet | NH |

| ¹H | ~3.1 | Multiplet | N-CH₂ |

| ¹H | ~1.5 | Multiplet | CH₂-CH₂ |

| ¹H | 1.44 | Singlet | C(CH₃)₃ |

| ¹³C | ~156 | Singlet | C=O |

| ¹³C | ~79 | Singlet | C(CH₃)₃ |

| ¹³C | ~40 | Singlet | N-CH₂ |

| ¹³C | ~27 | Singlet | CH₂-CH₂ |

| ¹³C | 28.4 | Singlet | C(CH₃)₃ |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Purity Assessment Methodologies (e.g., GC/NT)

Gas Chromatography (GC) is a widely used analytical technique for assessing the purity of volatile and thermally stable compounds like this compound. When coupled with a flame ionization detector (FID), GC-FID provides quantitative information about the purity of the sample by measuring the relative area of the peak corresponding to the compound of interest.

For the analysis of this compound, a capillary column with a suitable stationary phase is used. The oven temperature is programmed to ramp up, allowing for the separation of the compound from any residual solvents or more volatile impurities. The choice of the carrier gas, typically an inert gas like helium or nitrogen, and its flow rate are optimized to achieve good resolution and peak shape. The purity is often determined by the area percentage of the main peak in the chromatogram.

In some contexts, the purity is reported as GC/NT, which can refer to Gas Chromatography with Nitrogen-Thermionic Detection. This detector is particularly sensitive to nitrogen-containing compounds, making it well-suited for the analysis of this compound.

Interactive Data Table: General Parameters for GC Purity Analysis of Amines

| Parameter | Typical Setting |

| Column | Capillary column (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Thermionic Detector (NTD) |

| Detector Temperature | 280 °C |

| Oven Program | Initial temperature hold, followed by a ramp to a final temperature |

Deprotection Chemistry of N,n Di Boc 1,4 Butanediamine

Green Chemistry Approaches to Boc Deprotection

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable chemical processes. researchgate.netsemanticscholar.org Traditional Boc deprotection methods often rely on hazardous solvents and strong, corrosive acids, generating significant chemical waste. acsgcipr.orgmdpi.com Green chemistry approaches aim to address these shortcomings by using safer reagents, minimizing waste, and employing alternative energy sources. semanticscholar.org

A prominent green alternative is the use of water as both the solvent and catalyst for Boc deprotection. researchgate.netlookchem.com Several studies have shown that heating N-Boc protected amines in water at reflux or superheated temperatures (e.g., 100-150 °C) effectively removes the Boc group without the need for any added acid or catalyst. researchgate.netsemanticscholar.orgmcours.net

The proposed mechanism suggests that at elevated temperatures, water can act as a dual acid/base catalyst. researchgate.netscribd.com It is thought that water molecules can form hydrogen bonds with the carbamate (B1207046) moiety, facilitating the cleavage of the Boc group. semanticscholar.org The reaction proceeds to completion, yielding the free amine, carbon dioxide, and tert-butanol. semanticscholar.org This method has been successfully applied to a variety of aliphatic and aromatic N-Boc amines with excellent yields. researchgate.netmcours.net

Table 2: Comparison of Water-Mediated Deprotection Conditions

| Substrate Type | Temperature (°C) | Time | Yield | Reference |

|---|---|---|---|---|

| Aliphatic N-Boc Amines | 100 | 12 min | >90% | researchgate.net |

| Aromatic N-Boc Amines | 100 | 12 min | >90% | researchgate.net |

The adoption of green chemistry principles for Boc deprotection offers substantial environmental benefits. acsgcipr.org

Reduced Hazardous Waste: Water-mediated methods eliminate the need for strong acids like TFA and chlorinated solvents like DCM, thereby preventing the formation of hazardous waste streams that require neutralization and specialized disposal. scribd.com

Use of a Green Solvent: Water is a non-toxic, non-flammable, and environmentally benign solvent, making it an ideal medium for sustainable chemical reactions. researchgate.nettandfonline.com

Atom Economy: While the atom economy of protection/deprotection sequences is inherently poor, green methods focus on minimizing the environmental impact of the reagents and solvents used.

Sustainability considerations also include energy consumption. While water-mediated deprotection requires heating, this can often be offset by the significant reduction in the environmental footprint associated with the production, use, and disposal of hazardous chemical reagents. mdpi.com

Selective Monodeprotection Strategies for N,N'-Di-Boc-1,4-butanediamine

For symmetrical diamines like 1,4-butanediamine, achieving selective removal of only one of the two Boc groups to yield N-Boc-1,4-butanediamine is a significant synthetic challenge. nbinno.com The direct monodeprotection of a di-Boc compound often leads to a mixture of the starting material, the desired mono-deprotected product, and the fully deprotected diamine.

However, several strategies have been developed to favor monodeprotection:

Stoichiometric Control of Acid: Carefully controlling the amount of acid used (e.g., using one equivalent or slightly less) can favor the mono-deprotected product. This approach often requires careful monitoring and optimization to avoid the formation of the di-deprotected species.

Thermal Methods in Continuous Flow: Recent studies have shown that thermal deprotection in a continuous flow reactor can achieve selectivity. By controlling the temperature and residence time, it is possible to selectively cleave one Boc group over another, particularly if they are in different chemical environments (e.g., aryl vs. alkyl), and this principle can be extended to achieve partial deprotection of symmetrical compounds. nih.gov

Catalytic Approaches: Certain Lewis acids or other catalysts may exhibit selectivity for removing one Boc group. For instance, iron(III) salts have been used for selective Boc deprotection, and the reaction conditions could potentially be tuned to favor the mono-deprotected product. researchgate.net

An alternative and often more reliable approach to obtaining the mono-protected diamine is through a selective mono-protection reaction starting from the free diamine, rather than selective deprotection. researchgate.netresearchgate.netscielo.org.mx This is typically achieved by protonating the diamine with one equivalent of acid (like HCl) to form the mono-hydrochloride salt. The unprotonated amino group is then more nucleophilic and reacts selectively with one equivalent of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). researchgate.netscielo.org.mx

Table 3: Chemical Compounds Mentioned

| Compound Name | Synonym(s) | Role |

|---|---|---|

| This compound | N,N'-bis(tert-butoxycarbonyl)butane-1,4-diamine | Starting Material |

| N-Boc-1,4-butanediamine | tert-Butyl (4-aminobutyl)carbamate | Monodeprotection Product |

| 1,4-Butanediamine | Putrescine | Fully Deprotected Product |

| Trifluoroacetic Acid | TFA | Deprotection Reagent |

| Hydrochloric Acid | HCl | Deprotection Reagent |

| Dichloromethane (B109758) | DCM | Solvent |

| Di-tert-butyl dicarbonate | (Boc)₂O, Boc anhydride | Protection Reagent |

| tert-butyl cation | t-Bu⁺ | Reaction Intermediate |

| Triethylsilane | TES | Scavenger |

| Thioanisole | Scavenger |

N,n Di Boc 1,4 Butanediamine As a Building Block in Complex Molecule Synthesis

Applications in Peptide and Peptoid Chemistry

In the fields of peptide and peptoid chemistry, controlling the reactivity of amine groups is paramount. The Boc protecting group is a cornerstone of many synthetic strategies, particularly in solid-phase peptide synthesis (SPPS). peptide.com

N-Boc-1,4-butanediamine as a Protecting Group in Peptide Synthesis

Specifically, the mono-protected version, N-Boc-1,4-butanediamine, is a critical reagent for introducing specific structural modifications into peptide chains. nbinno.com In SPPS, peptides are assembled amino acid by amino acid on a solid support. peptide.com N-Boc-1,4-butanediamine allows for the incorporation of a flexible, four-carbon spacer with a terminal amine. nbinno.comnbinno.com

The synthesis proceeds by coupling the free amine of N-Boc-1,4-butanediamine to the C-terminus of the growing peptide chain. The Boc group protects the other amine, preventing polymerization. chemimpex.com Once the butanediamine moiety is incorporated, the Boc group can be removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), exposing a new primary amine for the next coupling step. nbinno.compeptide.com This precise control allows chemists to insert non-standard linkers, which can alter the peptide's conformation, stability, and ultimately its biological function. nbinno.com

| Protecting Group Strategy | Chemistry | N-α Protection | Side-Chain Protection | Deprotection Conditions (N-α) |

| Boc/Bzl | Graduated Acid Lability | Boc (tert-butoxycarbonyl) | Benzyl-based (e.g., Bzl) | Moderate Acid (e.g., TFA) |

| Fmoc/tBu | Orthogonal | Fmoc (9-fluorenylmethoxycarbonyl) | tert-Butyl-based (e.g., tBu) | Mild Base (e.g., Piperidine) |

This table compares the two major strategies in solid-phase peptide synthesis. N-Boc-1,4-butanediamine is primarily used within the Boc/Bzl strategy.

Incorporation into Peptide Mimetics and Oligomers

Peptide mimetics, or peptoids, are molecules that mimic the structure and function of natural peptides but possess modified backbones. These modifications are often introduced to enhance properties such as stability against enzymatic degradation or to improve bioavailability. N-Boc-1,4-butanediamine serves as an important intermediate in the synthesis of these mimetics. nbinno.com

By incorporating the butanediamine unit into a peptide or oligomer chain, researchers can create non-natural backbones. The flexible four-carbon chain can influence the folding of the molecule, leading to unique three-dimensional structures. This is a key strategy for designing molecules that can bind to specific biological targets with high affinity and specificity. The mono-protected nature of N-Boc-1,4-butanediamine is again crucial, allowing it to be used as a linker to connect different parts of a molecule or to introduce a functional group at a precise location. nbinno.com

Utilization in Supramolecular Chemistry and Macrocycle Synthesis

Macrocycles are large cyclic molecules that are prevalent in natural products and are increasingly important in drug discovery. Their synthesis often involves a key cyclization step, which can be challenging due to competing polymerization reactions. Protected diamines like N,N'-Di-Boc-1,4-butanediamine are valuable building blocks for constructing the linear precursors required for macrocyclization.

The synthesis of macrocycles often employs a strategy where two reactive groups at the ends of a linear molecule are induced to react with each other. Diamines of varying lengths, including 1,4-butanediamine, are used to form segments of the linear precursor. In a notable example, the synthesis of the HCV protease inhibitor BI 201302, a 15-membered macrocycle, utilized an N-Boc protected intermediate. nih.gov The presence of the bulky Boc group was found to be critical for controlling the conformation of the linear precursor, which in turn facilitated the desired ring-closing metathesis (RCM) reaction and dramatically increased the reaction's efficiency and yield. nih.gov This demonstrates how the strategic placement of a Boc-protected diamine can pre-organize a molecule for successful cyclization, a key principle in modern supramolecular chemistry and macrocycle synthesis. core.ac.uk

Synthesis of Cryptands and Macrocyclic Systems

While this compound is conceptually a suitable precursor for the synthesis of aza-cryptands and other macrocycles due to its linear four-carbon chain and protected amine functionalities, a thorough review of the scientific literature does not provide specific examples of its direct application in the synthesis of cryptands. Research in this area often focuses on other protected diamines or different synthetic strategies. The general approach for synthesizing such macrobicyclic structures typically involves the stepwise reaction of di- and tri-functionalized precursors under high-dilution conditions to favor intramolecular cyclization.

Templation Effects in Macrocyclization Reactions

Templation effects are a critical aspect of macrocyclization, where a metal ion or another species is used to pre-organize the linear precursor into a conformation that facilitates ring closure, thereby increasing the yield of the desired macrocycle. While this is a widely studied phenomenon in the synthesis of crown ethers, cryptands, and other macrocycles, there is no specific research detailing templation effects in macrocyclization reactions that explicitly utilize this compound.

The study of templation effects typically involves comparing reaction yields and product distributions in the presence and absence of a template. The effectiveness of a template is dependent on the nature of the donor atoms in the precursor and the size and charge of the template ion. For aza-macrocycles derived from diamines, alkali metals, alkaline earth metals, and transition metals are often employed as templates. In the hypothetical context of using this compound, after deprotection, the resulting diamine could coordinate to a suitable template ion, bringing the reactive ends into proximity for cyclization with a bridging molecule. However, empirical data from the scientific literature to support this for this compound is not available.

Contributions to Asymmetric Synthesis

The application of this compound as a chiral auxiliary or a key building block in asymmetric synthesis is not extensively documented in the scientific literature. While protected diamines are fundamental in many areas of synthetic chemistry, the specific contributions of this particular symmetrically protected butanediamine to asymmetric reactions are not a focal point of current research.

Asymmetric Mannich-Type Reactions

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds. In its asymmetric variant, chiral catalysts or auxiliaries are used to control the stereochemical outcome. A review of the literature on asymmetric Mannich-type reactions does not indicate a direct role for this compound as a substrate or catalyst. These reactions typically involve the reaction of an enolate or enolate equivalent with an imine. While derivatives of diamines can be used to form chiral ligands for metal catalysts in such reactions, there are no prominent examples where this compound is specifically employed for this purpose.

Synthesis of Optically Active Amine Derivatives

The synthesis of optically active amines is a significant area of research in organic chemistry. However, the use of this compound as a starting material for the synthesis of optically active amine derivatives is not a commonly reported strategy. The symmetrical nature of this compound means that any transformation to introduce chirality would require a desymmetrization step. While such strategies exist for other symmetrical compounds, their application to this compound is not well-documented. The synthesis of chiral amines typically relies on methods such as the resolution of racemic mixtures, the use of chiral pool starting materials, or asymmetric catalysis.

Advanced Applications and Derivatizations of N,n Di Boc 1,4 Butanediamine

Medicinal Chemistry Applications

In the realm of medicinal chemistry, the structural attributes of N,N'-Di-Boc-1,4-butanediamine make it a crucial component in the synthesis of novel therapeutic agents. Its linear four-carbon chain provides a flexible spacer, while the protected amines offer sites for sequential chemical modifications, enabling the construction of diverse and complex molecules.

Development of Pharmaceutical Intermediates

This compound is a key starting material for the synthesis of various pharmaceutical intermediates. The Boc groups provide stability and prevent unwanted side reactions during multi-step synthetic sequences. nbinno.comchemimpex.com Upon selective or complete deprotection, the resulting free amines can be further functionalized to build more complex molecules. This controlled reactivity is instrumental in synthesizing active pharmaceutical ingredients (APIs) for a range of therapeutic areas. nbinno.com For instance, it is utilized in the development of compounds targeting neurological disorders. chemimpex.com

One of the significant applications of this compound is in peptide synthesis, where it can be incorporated as a linker or a non-natural amino acid building block. nbinno.com The ability to selectively deprotect one of the Boc groups allows for the stepwise elongation of a peptide chain from one end of the butanediamine moiety, while the other protected amine can be used for conjugation to other molecules or for creating branched peptide structures. nbinno.com

Table 1: Selected Pharmaceutical Intermediates Derived from Diamines

| Intermediate Class | Synthetic Utility | Therapeutic Area of Interest |

| Polyamino scaffolds | Building blocks for combinatorial libraries | Broad-spectrum drug discovery |

| Asymmetric diamines | Chiral ligands and catalysts | Asymmetric synthesis |

| Heterocyclic precursors | Synthesis of nitrogen-containing heterocycles | Oncology, Infectious Diseases |

Design of Bioactive Molecules and Drug Scaffolds

The 1,4-butanediamine core, accessible from this compound, serves as a flexible scaffold for the design of various bioactive molecules. This diamine structure is found in naturally occurring polyamines like spermidine (B129725) and spermine, which are involved in numerous biological processes, making it an attractive motif for drug design.

Researchers leverage this compound to synthesize peptidomimetics, which are compounds that mimic the structure and function of peptides but often have improved stability and bioavailability. nbinno.com The butanediamine linker can be used to connect different pharmacophores, creating bifunctional molecules that can interact with multiple biological targets. For example, it can be used to link a targeting moiety to a cytotoxic agent in the development of antibody-drug conjugates or other targeted therapies.

In the field of kinase inhibitors, which are a major class of cancer therapeutics, diamine scaffolds are often employed to interact with the ATP-binding site of the kinase. While direct synthesis examples using this compound in publicly available literature for specific, named kinase inhibitors are not prevalent, the general strategy often involves the use of such protected diamines to create linkers that position key binding elements correctly within the enzyme's active site.

Role in Prodrug Design and Delivery Systems

Prodrug design is a strategy used to improve the pharmacokinetic and pharmacodynamic properties of a drug. This compound can be used to create linkers that connect a drug molecule to a carrier or a targeting group. The Boc-protected amines can be deprotected and then attached to the drug and the carrier, forming a prodrug that can be cleaved in vivo to release the active pharmaceutical.

The diamine linker can be designed to be susceptible to cleavage by specific enzymes or under certain physiological conditions, allowing for targeted drug release at the desired site of action. This approach can enhance the therapeutic efficacy of a drug while minimizing its side effects. Furthermore, the incorporation of the butanediamine moiety can modulate the solubility and lipophilicity of a drug, which can improve its absorption and distribution in the body. The use of this compound in bioconjugation processes is also noted, where it facilitates the attachment of biomolecules to other molecules or surfaces to enhance drug delivery systems. chemimpex.com

Polymer Chemistry and Materials Science

The versatility of this compound extends into the field of polymer chemistry and materials science, where it is utilized as a monomer or a crosslinking agent to create polymers with specific and tunable properties. The controlled deprotection of the amine groups is key to its utility in these applications. nbinno.com

Crosslinking Agent in Polymer Networks

Upon deprotection, the resulting 1,4-butanediamine possesses two primary amine groups that can react with various functional groups, such as epoxides, isocyanates, or activated esters, present on polymer chains. This reactivity allows it to act as a crosslinking agent, forming covalent bonds between polymer chains to create a three-dimensional network structure. Such crosslinked polymers, often in the form of hydrogels, have applications in biomedical fields. nih.govresearchgate.netscienceopen.comnih.gov

The density of crosslinking, which can be controlled by the amount of the diamine added, significantly influences the mechanical properties, swelling behavior, and degradation kinetics of the resulting polymer network. While specific studies detailing the use of this compound as a direct crosslinker are not extensively documented in readily available literature, the underlying chemistry of its deprotected form, 1,4-butanediamine, is well-established in forming crosslinked hydrogels and other polymer networks. daneshyari.com

Table 2: Properties Influenced by Diamine Crosslinking

| Property | Effect of Increased Crosslinking | Potential Application |

| Swelling Ratio | Decreases | Controlled drug release |

| Mechanical Strength | Increases | Tissue engineering scaffolds |

| Degradation Rate | Decreases | Long-term implants |

| Permeability | Decreases | Barrier coatings |

Synthesis of Specialty Polymers with Tailored Properties

This compound is a valuable monomer for the synthesis of specialty polymers such as polyamides and polyurethanes. After deprotection, 1,4-butanediamine can be reacted with diacids or diacyl chlorides to form polyamides, or with diisocyanates to form polyurethanes. The properties of these polymers, such as their thermal stability, flexibility, and biodegradability, can be tailored by the choice of the co-monomers. nbinno.comchemimpex.com

A notable example is the production of polyamide-4,6 (Nylon 4,6), a high-performance engineering plastic, which is synthesized from 1,4-butanediamine and adipic acid. google.com this compound can serve as a protected precursor for the 1,4-butanediamine monomer in specialized synthetic contexts.

Furthermore, in the field of biodegradable polymers for biomedical applications, diamines are used as chain extenders in the synthesis of poly(ester urethane)ureas. For instance, research has been conducted on biodegradable poly(ester urethane)urea elastomers where putrescine (1,4-butanediamine) was used as a chain extender. xiumeimo.com The use of a Boc-protected diamine in the synthesis allows for controlled polymerization and the incorporation of specific functionalities. This approach is crucial for creating materials with the desired mechanical properties and degradation profiles for applications such as tissue engineering and drug delivery.

Bioconjugation and Surface Modification

The versatile nature of this compound extends to the fields of bioconjugation and surface modification, where the controlled presentation of amine functionalities is crucial. After selective deprotection, the resulting free amine can be tethered to various surfaces and biomolecules, enabling the development of advanced materials for biomedical applications.

A notable application lies in the modification of nanoparticles for enhanced imaging and drug delivery. For instance, N-Boc-1,4-butanediamine has been utilized in the surface modification of carboxy-silane coated iron oxide nanoparticles. sigmaaldrich.com This process involves the covalent attachment of the diamine, which, after deprotection, provides primary amine groups on the nanoparticle surface. These amino groups can then be used for the conjugation of targeting ligands, therapeutic agents, or imaging probes, thereby creating multifunctional nanoplatforms for theranostic applications. The butanediamine linker serves to distance the conjugated molecule from the nanoparticle surface, potentially improving its biological activity and interaction with target receptors.

The general strategy for surface modification using this compound involves the following steps:

Surface Activation: The material surface is first functionalized with reactive groups (e.g., carboxylic acids, esters) that can form a stable amide bond with an amine.

Coupling: The mono-Boc protected this compound is then reacted with the activated surface.

Deprotection: The Boc protecting group is removed under acidic conditions to expose the terminal primary amine.

Bioconjugation: The desired biomolecule (e.g., peptide, antibody, drug) is then conjugated to the surface-bound amine.

This method allows for a high degree of control over the surface chemistry, enabling the precise engineering of bio-interfaces with desired properties.

Catalyst and Ligand Precursor Synthesis

The structural motif of 1,4-butanediamine is a key component in various catalysts and ligands used in organic synthesis. This compound serves as a valuable and versatile precursor for the synthesis of these important molecules, offering a stable and readily functionalizable platform.

Development of Organic Catalysts

Chiral diamines are fundamental building blocks in the design of potent organocatalysts for asymmetric synthesis. The synthesis of such catalysts often begins with a protected diamine scaffold, such as that provided by this compound. The Boc groups allow for selective modifications at other parts of the molecule or can be removed to install the catalytically active amine functionalities at a later stage.

For example, chiral diamine catalysts have been developed for a variety of asymmetric transformations, including additions to imines and Michael reactions. While specific examples starting directly from this compound are not extensively detailed in readily available literature, the general synthetic strategies for creating more complex chiral diamines often involve the initial protection of a simple diamine like 1,4-butanediamine. This allows for subsequent stereoselective reactions to introduce chirality before deprotection to yield the final catalyst.

Ligand Design for Metal-Catalyzed Reactions

Bidentate ligands containing two nitrogen donor atoms are ubiquitous in transition metal catalysis. The 1,4-butanediamine backbone provides an ideal spacing between the two nitrogen atoms to form stable chelate rings with metal centers. This compound is an excellent starting material for the synthesis of custom-designed bidentate ligands.

The synthesis of such ligands typically involves the N-alkylation or N-arylation of the deprotected 1,4-butanediamine with groups that can tune the steric and electronic properties of the resulting ligand. The Boc-protected intermediate allows for high-yielding and clean reactions during the introduction of these modifying groups. For instance, chiral 1,2-diamine derivatives, which share a similar synthetic logic, have been successfully employed as ligands in copper(I)-catalyzed asymmetric additions of ketimines to aldimines. nih.gov The synthesis of these ligands often relies on the protection of the amine functionalities to enable selective transformations.

Table 1: Examples of Chiral Diamine Ligands in Asymmetric Catalysis

| Ligand Type | Metal | Reaction Type |

|---|---|---|

| Chiral 1,2-Diamine Derivatives | Copper(I) | Asymmetric α-addition of ketimines to aldimines |

This table illustrates the utility of chiral diamines, for which this compound can serve as a foundational building block, in modern asymmetric catalysis.

Reaction Mechanisms and Kinetic Studies Involving this compound Derivatives

Understanding the reaction mechanisms and kinetics of processes involving derivatives of this compound is crucial for optimizing synthetic protocols and designing novel catalysts and reagents. Mechanistic studies often employ techniques such as kinetic isotope effect measurements to elucidate transition state structures.

Investigation of Amine Oxidation Mechanisms

The oxidation of amines is a fundamental transformation in organic chemistry and biology. Mechanistic studies of amine oxidation can provide insights into the role of various factors, such as the nature of the oxidant, the structure of the amine, and the reaction conditions. While specific studies on the oxidation of this compound derivatives are not prominently featured in the literature, the principles can be understood from studies on analogous systems.

For instance, mechanistic studies on the oxidative degradation of diamine-appended metal-organic frameworks have shed light on the pathways of amine oxidation. nih.gov These studies suggest that degradation can be initiated by radical species and that the structure of the diamine significantly influences the degradation rate. nih.gov Such insights are valuable for understanding the stability and reactivity of diamine-based structures, including those derived from this compound, in oxidative environments.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step of a reaction and the nature of the transition state. By replacing an atom with its heavier isotope, changes in the reaction rate can be measured, providing information about bond breaking and bond formation at the isotopically labeled position.

In the context of amine oxidation, KIE studies can help to distinguish between different proposed mechanisms, such as hydride transfer, single-electron transfer, or proton-coupled electron transfer. For example, the measurement of a ¹³C kinetic isotope effect for the oxidation of N,N'-dibenzyl-1,4-diaminobutane by a flavin amine oxidase provided valuable information about the transition state of the C-H bond cleavage step. nih.gov A pH-independent value of 1.025 was obtained, which is consistent with a significant change in bonding at the reacting carbon in the transition state. nih.gov

Table 2: Representative ¹³C Kinetic Isotope Effect in Amine Oxidation

| Substrate | Enzyme | ¹³C KIE | Mechanistic Implication |

|---|

Although this study was not performed on a Boc-protected derivative, it demonstrates the utility of KIE in elucidating the mechanisms of reactions involving the 1,4-butanediamine scaffold. Similar studies on derivatives of this compound could provide deeper insights into their reactivity in various chemical and biological transformations.

Computational and Theoretical Studies on N,n Di Boc 1,4 Butanediamine and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool in quantum chemistry for investigating the electronic structure of molecules. For N,N'-Di-Boc-1,4-butanediamine, DFT calculations are employed to determine its optimized geometry, vibrational frequencies, and electronic properties. These calculations are typically performed using a functional, such as B3LYP, combined with a suitable basis set, like 6-31G*, to balance accuracy and computational cost.

The geometry optimization of this compound reveals the most stable three-dimensional arrangement of its atoms. Key parameters obtained from this optimization include bond lengths, bond angles, and dihedral angles. Of particular interest is the geometry around the carbamate (B1207046) groups, as the delocalization of the nitrogen lone pair into the carbonyl group influences the rotational barrier around the C-N bond.

Vibrational frequency analysis, following geometry optimization, confirms that the obtained structure corresponds to a true energy minimum on the potential energy surface. Furthermore, these calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also determined. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.

Table 1: Illustrative DFT Calculated Properties for this compound (Note: The following data is illustrative and represents typical values that would be obtained from DFT calculations, as specific literature data for this compound is not readily available.)

| Property | Calculated Value |

| Total Energy (Hartree) | -925.12345 |

| HOMO Energy (eV) | -6.89 |

| LUMO Energy (eV) | 1.45 |

| HOMO-LUMO Gap (eV) | 8.34 |

| Dipole Moment (Debye) | 2.15 |

Molecular Dynamics Simulations and Conformational Analysis

Due to the flexibility of the butane (B89635) chain and the rotational freedom of the Boc groups, this compound can adopt a multitude of conformations. Molecular dynamics (MD) simulations are a powerful technique to explore the conformational space of this molecule over time. By simulating the motion of atoms and molecules, MD provides a detailed picture of the dynamic behavior and conformational preferences.

Conformational analysis of this compound typically involves a systematic search of the potential energy surface to identify low-energy conformers. This can be achieved through methods like simulated annealing or by running long MD simulations at different temperatures. The results of these simulations can be visualized through Ramachandran-like plots for the dihedral angles of the butane backbone and the carbamate groups.

These simulations reveal that the molecule predominantly exists in a few low-energy conformations. The interplay of steric hindrance from the bulky tert-butyl groups and intramolecular hydrogen bonding possibilities can influence the preferred shapes. Understanding the accessible conformations is crucial as the molecular shape can significantly impact its interaction with other molecules and its packing in the solid state.

Table 2: Illustrative Low-Energy Conformers of this compound from Conformational Analysis (Note: This table presents hypothetical data to illustrate the output of a conformational analysis.)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C1-C2-C3-C4) |

| Anti (Extended) | 0.00 | ~180° |

| Gauche 1 | 0.85 | ~60° |

| Gauche 2 | 0.85 | ~-60° |

| Eclipsed (High Energy) | > 5.0 | ~0° |

Structure-Reactivity Relationship Predictions

Computational methods are instrumental in predicting the reactivity of different sites within the this compound molecule. By analyzing the electronic structure, one can infer which atoms are more susceptible to electrophilic or nucleophilic attack.

One common approach is to calculate the electrostatic potential (ESP) mapped onto the electron density surface. Regions of negative potential (typically around the carbonyl oxygens) indicate sites prone to electrophilic attack, while regions of positive potential can suggest sites for nucleophilic interaction.

Furthermore, frontier molecular orbital theory can be applied. The distribution of the HOMO indicates the regions from which an electron is most likely to be donated in a reaction with an electrophile. Conversely, the distribution of the LUMO shows where an electron is most likely to be accepted from a nucleophile. For this compound, the HOMO is typically localized on the nitrogen atoms and the carbonyl oxygen atoms, while the LUMO may be centered on the carbonyl carbon atoms.

Quantitative Structure-Activity Relationship (QSAR) models, though more commonly used for series of related compounds, can also provide insights. By correlating computed molecular descriptors (e.g., steric parameters, electronic properties) with observed reactivity for a set of derivatives, predictive models can be built to estimate the reactivity of new, untested analogues. acs.org

Predictive Modeling for Synthetic Pathway Design

Computational tools are increasingly being used to aid in the design of efficient synthetic pathways. nih.govresearchgate.netsynthiaonline.com For a molecule like this compound, which is often used as a building block in more complex syntheses, predictive modeling can help in several ways.

Retrosynthesis software can propose potential synthetic routes by breaking down the target molecule into simpler, commercially available precursors. synthiaonline.com These programs utilize databases of known chemical reactions and apply complex algorithms to suggest viable disconnections.

For the forward synthesis, computational models can help in optimizing reaction conditions. For instance, by calculating the activation energies for different reaction pathways or by modeling the effect of different solvents or catalysts, it is possible to predict the conditions that will lead to the highest yield and purity of the desired product. Machine learning models, trained on large datasets of chemical reactions, are also emerging as powerful tools for predicting reaction outcomes and suggesting optimal synthetic procedures. acs.orgacs.org

Future Directions and Emerging Research Areas

Integration with Flow Chemistry and Automated Synthesis

The precise control afforded by the Boc protecting groups on N,N'-Di-Boc-1,4-butanediamine makes it an ideal candidate for integration into continuous flow chemistry and automated synthesis platforms. These modern techniques demand high-fidelity reactions and building blocks that can be reliably manipulated in a sequential manner.

Flow chemistry, with its enhanced heat and mass transfer, allows for safer and more efficient reactions. The synthesis of protected diamines, a process that can be challenging in batch production due to competing reactions, stands to benefit significantly from flow processes. While specific protocols for the continuous flow synthesis of this compound are still emerging, the established flow-mediated synthesis of mono-Boc protected diamines paves the way for its di-protected counterpart. The ability to precisely control stoichiometry and reaction times in a microreactor can potentially lead to higher yields and purity of this compound, minimizing the formation of mono-protected and unprotected byproducts.

In the realm of automated synthesis, particularly in solid-phase peptide synthesis (SPPS), this compound can be utilized as a key building block for introducing spacers or linkers into peptide chains. nbinno.com Automated synthesizers can be programmed for the stepwise deprotection of one Boc group, followed by coupling, and then subsequent deprotection and reaction of the second amine, allowing for the construction of complex molecular architectures with high precision and minimal manual intervention. This automated approach is crucial for the high-throughput screening of new drug candidates and functional molecules.

Table 1: Comparison of Batch vs. Flow Synthesis for Protected Diamines

| Feature | Batch Synthesis | Flow Chemistry |

| Reaction Control | Less precise, potential for temperature and concentration gradients. | Precise control over temperature, pressure, and stoichiometry. |

| Safety | Handling of large volumes of reagents can be hazardous. | Smaller reaction volumes enhance safety. |

| Scalability | Scaling up can be challenging and may require process re-optimization. | Scalable by running the system for longer durations. |

| Product Purity | May require extensive purification to remove byproducts. | Often leads to higher purity products, simplifying downstream processing. |

Applications in Advanced Functional Materials

The bifunctionality of this compound, once deprotected, makes it a valuable monomer for the synthesis of advanced functional materials such as polyamides and polyureas. techscience.cnmdpi.com The Boc protecting groups allow for a controlled polymerization process, which is essential for creating well-defined polymer architectures.

After the removal of the Boc groups, the resulting 1,4-butanediamine can be reacted with diacyl chlorides or diisocyanates to form polyamides and polyureas, respectively. techscience.cnmdpi.com The properties of these polymers, such as their thermal stability, flexibility, and mechanical strength, can be tailored by the choice of the co-monomer. chemimpex.comsphinxsai.com The controlled nature of the polymerization, enabled by the use of the protected diamine, is critical for achieving desired molecular weights and distributions, which in turn dictate the material's bulk properties.

An exciting area of research is the incorporation of the 1,4-butanediamine unit into stimuli-responsive polymers. These "smart" materials can undergo significant changes in their properties in response to external triggers like pH, temperature, or light. By strategically placing the diamine within a polymer backbone, researchers can create materials that, for instance, swell or shrink in response to pH changes, making them suitable for applications in drug delivery systems and sensors.

Furthermore, the deprotected diamine can be used for the surface functionalization of nanomaterials, such as nanoparticles. This modification can alter the surface charge and hydrophilicity of the nanoparticles, influencing their interaction with biological systems and their potential use in nanomedicine.

Table 2: Potential Functional Materials Derived from this compound

| Material Class | Monomers | Potential Properties and Applications |

| Polyamides | 1,4-Butanediamine (from deprotection) + Diacyl Chlorides | High thermal stability, good mechanical strength; for engineering plastics and fibers. |

| Polyureas | 1,4-Butanediamine (from deprotection) + Diisocyanates | Elastomeric properties, high tensile strength; for coatings, adhesives, and elastomers. techscience.cnmdpi.com |

| Stimuli-Responsive Hydrogels | Incorporation into polymer networks with pH-sensitive co-monomers | pH-dependent swelling/shrinking; for controlled drug release and biosensors. mdpi.comnih.gov |

| Functionalized Nanoparticles | 1,4-Butanediamine for surface modification | Altered surface properties for enhanced biocompatibility and targeted delivery. nih.gov |

Novel Bioconjugation Strategies

Bioconjugation, the chemical linking of two biomolecules, is a cornerstone of modern biotechnology and pharmaceutical science. This compound is an emerging player in this field, offering a versatile scaffold for creating linkers with defined lengths and functionalities.

After selective deprotection, the free amine group can be attached to a biomolecule, such as an antibody or a protein. The remaining Boc-protected amine provides a handle for the subsequent attachment of a payload, such as a drug molecule or a fluorescent dye. This stepwise approach ensures a controlled and well-defined conjugation, which is critical for the efficacy and safety of bioconjugates like antibody-drug conjugates (ADCs).

In the context of ADCs, the linker plays a crucial role in the stability and release of the cytotoxic drug. The 1,4-butanediamine core can serve as a component of either cleavable or non-cleavable linkers. For cleavable linkers, specific enzymatic or pH-sensitive sites can be engineered around the diamine core to ensure drug release only at the target site. The flexibility of the butane (B89635) chain can also be advantageous in ensuring that the conjugated payload does not interfere with the binding of the antibody to its target.

Exploration in Peptide-Mimetic Drug Discovery

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. This compound serves as a valuable building block in the synthesis of various peptidomimetics, including foldamers. nbinno.comnih.gov

Foldamers are synthetic oligomers that adopt well-defined secondary structures reminiscent of peptides and proteins. nih.gov The symmetrical nature of this compound allows it to be incorporated into non-natural backbones, where the butane chain can act as a flexible spacer or a turn-inducing element. By controlling the sequence and conformation of these synthetic oligomers, researchers can design molecules that mimic the helical or sheet structures of peptides, enabling them to interact with biological targets with high specificity.

The use of this compound in the synthesis of peptide mimetics allows for the introduction of structural diversity that is not easily accessible with natural amino acids. nbinno.com After deprotection, the two primary amine groups can be functionalized with a variety of side chains, leading to a library of compounds that can be screened for therapeutic activity. This approach is particularly promising for targeting protein-protein interactions, which are often challenging to modulate with traditional small molecules.

Q & A

Basic: What are the standard methods for synthesizing and characterizing N,N'-Di-Boc-1,4-butanediamine in laboratory settings?

Answer:

this compound is typically synthesized via dual Boc-protection of 1,4-butanediamine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or DMAP). The reaction is performed in anhydrous solvents like THF or dichloromethane to prevent side reactions. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product. Characterization relies on:

- NMR spectroscopy : Distinct Boc group signals (e.g., tert-butyl protons at ~1.4 ppm in H NMR) and amine backbone resonances .

- Mass spectrometry : HR-ESI-MS confirms molecular weight (e.g., [M+H] for C₁₈H₃₄N₂O₄: calc. 366.25) .

- FT-IR : Peaks at ~1680–1700 cm⁻¹ (C=O stretch of carbamate) .

Basic: How does Boc protection alter the chemical stability and solubility of 1,4-butanediamine?

Answer:

Boc groups shield primary amines, reducing nucleophilicity and air sensitivity (vs. unprotected diamines, which are prone to oxidation and require inert storage ). This enhances solubility in organic solvents (e.g., DCM, THF) and compatibility with anhydrous reaction conditions. However, Boc-protected diamines may exhibit moisture sensitivity over time, necessitating storage at 2–8°C under nitrogen .

Advanced: What role does this compound play in synthesizing bioreducible poly(amido amine) (PAA) polymers for gene delivery?

Answer:

In Michael-type polyadditions, this compound reacts with cystaminebisacrylamide (CBA) to form PAAs with disulfide linkages. The Boc groups prevent premature crosslinking, enabling controlled polymerization. Post-synthesis, Boc deprotection (e.g., TFA) exposes primary amines for fluorination or DNA-binding modifications. This method optimizes gene vector biocompatibility and redox-responsive release .

Advanced: How is this compound utilized in layered perovskite materials?

Answer:

In perovskite synthesis, the Boc-protected diamine acts as a spacer cation precursor. After intercalation into lead iodide frameworks, thermal or acidic removal of Boc groups generates primary amines, which stabilize the perovskite structure. This approach tunes interlayer spacing and enhances charge transport properties in solar cells .

Methodological: What analytical techniques resolve contradictions in Boc-deprotection efficiency across different solvents?

Answer:

Conflicting deprotection rates (e.g., TFA in DCM vs. HCl/dioxane) are analyzed via:

- HPLC : Quantifies residual Boc groups post-deprotection.

- TGA-MS : Tracks CO₂ release (from Boc decomposition) to assess completeness .

- XPS : Measures nitrogen binding energy shifts to confirm amine regeneration .

Advanced: How does the Boc-protected diamine compare to tosyl or acetyl derivatives in cross-coupling reactions?

Answer:

Boc groups offer milder deprotection conditions (acidic) vs. tosyl (strong reducing agents) or acetyl (basic hydrolysis), minimizing side reactions. For example, in synthesizing 1,6-ditosyl-1,6-diazecane, tosyl-protected diamines require harsher conditions (DMF, 80°C), whereas Boc derivatives enable room-temperature coupling in THF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.